(5-Bromo-2-iodo-phenyl)-(3,3-difluoro-azetidin-1-yl)-methanone
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Overview
Description
(5-Bromo-2-iodo-phenyl)-(3,3-difluoro-azetidin-1-yl)-methanone is a complex organic compound characterized by the presence of bromine, iodine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-iodo-phenyl)-(3,3-difluoro-azetidin-1-yl)-methanone typically involves multi-step organic reactions. The starting materials often include 5-bromo-2-iodo-benzene and 3,3-difluoro-azetidine. The reaction conditions may involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-iodo-phenyl)-(3,3-difluoro-azetidin-1-yl)-methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-2-iodo-phenyl)-(3,3-difluoro-azetidin-1-yl)-methanone is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of halogenated organic molecules on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its unique chemical structure may offer advantages in drug design and development, particularly in targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-iodo-phenyl)-(3,3-difluoro-azetidin-1-yl)-methanone involves its interaction with specific molecular targets. The presence of halogen atoms can influence its binding affinity and reactivity with enzymes and receptors. The compound may act by modulating the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-chloro-phenyl)-(3,3-difluoro-azetidin-1-yl)-methanone
- (5-Iodo-2-fluoro-phenyl)-(3,3-difluoro-azetidin-1-yl)-methanone
- (5-Bromo-2-iodo-phenyl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone
Uniqueness
(5-Bromo-2-iodo-phenyl)-(3,3-difluoro-azetidin-1-yl)-methanone is unique due to the combination of bromine, iodine, and fluorine atoms in its structure. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5-bromo-2-iodophenyl)-(3,3-difluoroazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2INO/c11-6-1-2-8(14)7(3-6)9(16)15-4-10(12,13)5-15/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQIUTRRWCLDIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC(=C2)Br)I)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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